molecular formula C12H25NS B13019035 N-(2-Propylhexyl)thietan-3-amine

N-(2-Propylhexyl)thietan-3-amine

Cat. No.: B13019035
M. Wt: 215.40 g/mol
InChI Key: DZBZNLMELYBCGP-UHFFFAOYSA-N
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Description

N-(2-Propylhexyl)thietan-3-amine (CAS 1866560-98-6) is an organic compound with the molecular formula C12H25NS and a molecular weight of 215.40 . It features a thietane ring, a four-membered heterocycle containing a sulfur atom, which is substituted with an amine group. This amine is further functionalized with a 2-propylhexyl chain, a branched alkyl group that can influence the compound's lipophilicity and steric properties. Compounds containing the thietan-3-amine scaffold are of significant interest in medicinal and agrochemical research. The structure is analogous to other amine-based compounds investigated for their biological activity. Researchers explore such structures in various applications, including the development of prodrugs for amines to improve membrane penetration and stability . The specific physicochemical properties imparted by the 2-propylhexyl substituent make this compound a valuable intermediate for synthetic chemists. It can be used in structure-activity relationship (SAR) studies, the synthesis of more complex molecular architectures, and as a building block in drug discovery and materials science. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H25NS

Molecular Weight

215.40 g/mol

IUPAC Name

N-(2-propylhexyl)thietan-3-amine

InChI

InChI=1S/C12H25NS/c1-3-5-7-11(6-4-2)8-13-12-9-14-10-12/h11-13H,3-10H2,1-2H3

InChI Key

DZBZNLMELYBCGP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)CNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propylhexyl)thietan-3-amine typically involves the reaction of a thietane derivative with a suitable amine. One common method is the nucleophilic substitution reaction where a thietane moiety is introduced to a propylhexylamine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-Propylhexyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2-Propylhexyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key References
N-(2-(Allyloxy)propyl)thietan-3-amine Not provided Not available Thietane, allyloxy, amine
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine C₈H₁₇NS₂ 191.35 Thietane, methylthio, amine
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₂₀H₂₂NOS 324.46 Thiophene, naphthyloxy, tertiary amine
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₃H₁₈N₂O₃S₂ 326.42 Thietan-3-yloxy, pyrimidine, thioester

Key Observations :

  • Thietane vs. Thiophene Rings : Compounds like N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (thiophene-containing) exhibit planar aromatic systems, enabling π-π stacking interactions, whereas thietane rings introduce steric strain and sulfur-based reactivity .
  • Substituent Effects : The 2-propylhexyl group in the target compound likely enhances lipophilicity compared to shorter chains (e.g., allyloxy or methylthio groups in analogs). This could influence solubility and membrane permeability .
  • Synthetic Accessibility : Thietan-3-amine derivatives are synthesized via nucleophilic substitution (e.g., using sodium hydride and fluorinated aryl reagents) or coupling reactions (e.g., ynamide-mediated methods for thioamide derivatives) .
Physicochemical Properties
  • Purity and Stability : N-(2-(Allyloxy)propyl)thietan-3-amine is commercially available at 98% purity, suggesting robust synthetic protocols, while N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine is temporarily unavailable, possibly due to challenges in large-scale production .
  • Price : The allyloxy derivative is priced at 2,947 RMB/g, reflecting its specialized synthesis and demand .

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